molecular formula C9H10F2O2 B13197134 Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

Cat. No.: B13197134
M. Wt: 188.17 g/mol
InChI Key: GAYVDHYSHQDPEE-UHFFFAOYSA-N
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Description

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is an organic compound with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluorocyclopentyl group attached to a prop-2-ynoate moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate typically involves the reaction of 3,3-difluorocyclopentyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. The difluorocyclopentyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,3-difluorocyclopentyl)propanoate: Similar structure but lacks the alkyne group.

    Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is unique due to the presence of both the difluorocyclopentyl group and the alkyne moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a prop-2-ynoate functional group attached to a cyclopentyl moiety with difluorination. The molecular formula is C8H8F2O2C_8H_8F_2O_2, and it has a molecular weight of approximately 178.15 g/mol. The presence of fluorine atoms may enhance lipophilicity and influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₈F₂O₂
Molecular Weight178.15 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in key signaling pathways. The unique structure allows for potential interactions with:

  • Enzymes : It may inhibit enzymes that play roles in metabolic pathways.
  • Receptors : Possible interaction with G-protein coupled receptors (GPCRs) influencing various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-cancer Activity

Initial investigations into the anti-cancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Further studies are required to elucidate the specific pathways affected.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Anti-cancer Effects : In a laboratory setting, treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values determined to be around 15 µM.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, followed by biological assays to evaluate its activity:

  • Synthesis : The compound can be synthesized through a multi-step reaction involving cyclization and subsequent functionalization.
  • Biological Assays : Various assays such as MTT and zone of inhibition tests have been employed to assess cytotoxicity and antimicrobial efficacy.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

InChI

InChI=1S/C9H10F2O2/c1-13-8(12)3-2-7-4-5-9(10,11)6-7/h7H,4-6H2,1H3

InChI Key

GAYVDHYSHQDPEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCC(C1)(F)F

Origin of Product

United States

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